Thalidomide-Piperazine-PEG1-NH2 diTFA

PROTAC Linker optimization Metabolic stability

This pre-assembled Thalidomide-Piperazine-PEG1-NH2 diTFA building block streamlines PROTAC synthesis by providing a ready-to-conjugate CRBN ligand with a minimal PEG1 linker. The piperazine spacer offers pH-dependent solubility and semi-rigidity superior to purely flexible PEG chains, while the PEG1 length minimizes undesired neo-substrate degradation (IKZF1/3) compared to longer linkers. Ideal for SAR studies across CRBN-recruiting ligands and for targets requiring constrained ternary complex geometry.

Molecular Formula C25H29F6N5O9
Molecular Weight 657.5 g/mol
Cat. No. B8201640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-Piperazine-PEG1-NH2 diTFA
Molecular FormulaC25H29F6N5O9
Molecular Weight657.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCOCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C21H27N5O5.2C2HF3O2/c22-5-11-31-12-10-24-6-8-25(9-7-24)14-1-2-15-16(13-14)21(30)26(20(15)29)17-3-4-18(27)23-19(17)28;2*3-2(4,5)1(6)7/h1-2,13,17H,3-12,22H2,(H,23,27,28);2*(H,6,7)
InChIKeyHLMGNQKEBMHMHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-Piperazine-PEG1-NH2 diTFA: PROTAC-Focused E3 Ligase Ligand-Linker Conjugate for CRBN-Mediated Protein Degradation


Thalidomide-Piperazine-PEG1-NH2 diTFA is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon (CRBN) ligand and a linker used in PROTAC (proteolysis-targeting chimera) technology . The compound features a thalidomide core for CRBN recruitment, a piperazine spacer to modulate conformational flexibility and solubility, and a PEG1 (monoethylene glycol) chain terminating in a primary amine for conjugation to target protein ligands . The diTFA (ditrifluoroacetate) salt form enhances aqueous solubility and handling characteristics . As a pre-assembled ligand-linker building block, this compound serves as a modular component for PROTAC synthesis, enabling systematic exploration of linker effects on ternary complex formation and degradation efficiency .

Why Thalidomide-Piperazine-PEG1-NH2 diTFA Cannot Be Casually Substituted by Other CRBN Ligand-Linker Conjugates


In PROTAC development, linker composition, length, and rigidity exert profound effects on degradation profiles, with linker variations producing up to a 4-log unit range in pDC50 values across structurally similar degraders [1]. The piperazine moiety confers semi-rigidity and protonation-dependent solubility enhancement that differs fundamentally from purely flexible PEG chains or fully rigid aromatic linkers [2]. Even among closely related PEG-length variants (PEG1 vs. PEG2 vs. PEG3), the spatial orientation and degradation efficiency of the resulting PROTAC can diverge substantially, as demonstrated by studies showing PEG2 linkers achieve optimal CRBN degradation while longer linkers reduce activity [3]. Therefore, substituting Thalidomide-Piperazine-PEG1-NH2 diTFA with an alternative ligand-linker conjugate—whether differing in E3 ligand (e.g., Pomalidomide or Lenalidomide derivatives), spacer chemistry, or PEG length—introduces uncontrolled variables that can compromise ternary complex geometry, degrade selectivity, or abolish degradation activity altogether.

Thalidomide-Piperazine-PEG1-NH2 diTFA: Quantitative Differential Evidence for Informed Procurement


Piperazine Linker Introduction Enhances Metabolic Stability in PROTAC Conjugates

The incorporation of nitrogen heterocycles such as piperazine into PROTAC linkers has been shown to effectively improve in vivo metabolism and enhance degradation efficiency compared to purely aliphatic or PEG-only linkers [1]. In direct comparative studies, sEH PROTAC molecules containing piperazine linkers demonstrated high chemical and metabolic stability alongside potent degradation activity with DC50 values as low as sub-nM, whereas first-generation molecules lacking piperazine exhibited limited degradation potency and poor metabolic stability [2]. Thalidomide-Piperazine-PEG1-NH2 diTFA contains the piperazine moiety that confers this differential stability advantage relative to simpler PEG-only or alkyl linker conjugates lacking heterocyclic rigidity elements [3].

PROTAC Linker optimization Metabolic stability

Thalidomide vs. Pomalidomide: CRBN Ligand Choice Affects Degradation Selectivity and Potency

CRBN-recruiting PROTACs can employ either Thalidomide or Pomalidomide as the E3 ligase ligand. Homo-PROTAC studies directly comparing these ligands reveal differential degradation profiles: pomalidomide-based homo-PROTACs (e.g., compound 15a) achieve potent and efficient CRBN self-degradation with only minimal effects on neo-substrates IKZF1 and IKZF3, whereas thalidomide-based conjugates may exhibit distinct selectivity signatures depending on linker attachment and exit vector [1]. The choice between Thalidomide and Pomalidomide derivatives cannot be made interchangeably without affecting degradation selectivity [2].

CRBN ligand PROTAC Selectivity

PEG1 Linker Length Optimization: Shorter PEG Chains Reduce Unwanted Neo-Substrate Degradation

Systematic variation of PEG linker length in CRBN-recruiting PROTACs reveals that shorter PEG chains (PEG1/PEG2) maintain efficient target degradation while minimizing off-target neo-substrate degradation. Homo-PROTAC SAR studies demonstrate that 1PEG and 2PEG analogs achieve optimal CRBN degradation efficiency with reduced IKZF1 degradation, whereas analogs with longer linkers (≥3PEG) show progressively lower CRBN degradation activity [1]. Thalidomide-Piperazine-PEG1-NH2 diTFA, incorporating the minimal PEG1 unit, aligns with this optimal shorter-linker profile compared to PEG3, PEG4, or longer PEG variants that may introduce unwanted conformational flexibility and selectivity liabilities [2].

PROTAC Linker length Selectivity

Piperazine-Containing Linkers Provide Protonation-Dependent Solubility and Membrane Escape Advantages

Piperazine provides a semi-rigid, basic loop capable of being protonated in the endosomal compartment, enhancing solubility and promoting membrane escape without the 'floppy entropy' of extended PEG chains [1]. In contrast, purely flexible PEG linkers lack this pH-responsive protonation capability and may exhibit different cellular permeability profiles [2]. Comparative permeability studies have shown that at matched lipophilicity, linker chemistry significantly impacts membrane penetration, with alkyl-linked degraders outperforming PEGylated analogues in parallel artificial membrane permeability assays [3]. The piperazine-PEG1 hybrid architecture in Thalidomide-Piperazine-PEG1-NH2 diTFA balances these properties relative to pure PEG or pure alkyl alternatives.

PROTAC Linker chemistry Cell permeability

PEG1 Linker Provides Minimal Spacer Length Optimal for Tight Ternary Complex Geometries

PEG2 confers the smallest hydration shell sufficient to quench aggregation, while PEG1 provides an even shorter backbone well-suited to 'tight' geometries where binding pockets are situated almost face-to-face [1]. In direct SAR studies of CRBN-based PROTACs, linker length variation produced dramatic differences in degradation efficiency, with some targets showing optimal activity with minimal linker length [2]. The PEG1 unit in Thalidomide-Piperazine-PEG1-NH2 diTFA represents the minimal PEG spacer option among commercially available ligand-linker conjugates, offering a distinct geometric constraint versus PEG2, PEG3, or PEG4 variants .

PROTAC Linker length Ternary complex

Thalidomide-Piperazine-PEG1-NH2 diTFA: Recommended Research and Industrial Application Scenarios Based on Evidence


CRBN Degrader Development Requiring Minimal Linker Length and Reduced Neo-Substrate Effects

For projects where minimizing off-target degradation of neo-substrates (e.g., IKZF1, IKZF3) is critical, Thalidomide-Piperazine-PEG1-NH2 diTFA provides the PEG1 minimal spacer architecture shown in SAR studies to maintain efficient target degradation while reducing unwanted neo-substrate effects compared to longer PEG linkers [1]. This makes it suitable for PROTAC campaigns where selectivity window is a primary design criterion.

PROTAC Linker SAR Studies Comparing Thalidomide vs. Pomalidomide E3 Ligand Scaffolds

Researchers conducting systematic structure-activity relationship studies across different CRBN-recruiting ligands can employ Thalidomide-Piperazine-PEG1-NH2 diTFA as a standardized Thalidomide-based building block for direct comparison against Pomalidomide or Lenalidomide conjugates. Such comparative studies reveal differential degradation selectivity profiles that inform optimal E3 ligand selection for specific target proteins [2].

Library Synthesis for Ternary Complex Geometry Optimization with Short Inter-Ligand Distances

When targeting protein pairs where the E3 ligase binding site and target protein binding pocket are in close spatial proximity, the PEG1 linker in Thalidomide-Piperazine-PEG1-NH2 diTFA offers the shortest commercially available PEG spacer option. This minimal length is optimal for 'face-to-face' binding pocket geometries, enabling exploration of constrained ternary complex conformations that longer PEG2, PEG3, or PEG4 linkers cannot access [3].

PROTAC Design Prioritizing Endosomal Escape and pH-Responsive Solubility

For degraders targeting proteins that require efficient endosomal escape (e.g., extracellular targets internalized via endocytosis, or applications in lysosomal targeting), the piperazine moiety in Thalidomide-Piperazine-PEG1-NH2 diTFA provides pH-dependent protonation capability that enhances solubility and membrane escape at endosomal pH. This offers a functional advantage over non-protonatable PEG-only linkers [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-Piperazine-PEG1-NH2 diTFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.